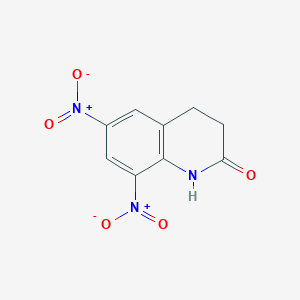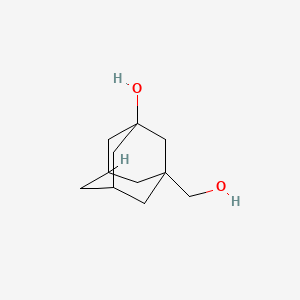
2-(氯甲基)-3-甲基吡啶
概述
描述
2-(Chloromethyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methyl group at the third position. It is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: 2-(Chloromethyl)-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives.
Industry:
准备方法
Synthetic Routes and Reaction Conditions:
Chloromethylation of 3-methylpyridine: One common method involves the chloromethylation of 3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrially, the compound can be synthesized through similar chloromethylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions:
Nucleophilic Substitution Reactions: 2-(Chloromethyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, where the methyl group can be oxidized to a carboxyl group, and reduction reactions, where the pyridine ring can be hydrogenated to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include piperidine derivatives.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as chloromethyl cations. These intermediates can undergo various transformations depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. In biological systems, the compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.
相似化合物的比较
2-Chloromethylpyridine: Similar in structure but lacks the methyl group at the third position.
3-Chloromethylpyridine: Similar in structure but has the chloromethyl group at the third position instead of the second.
2-Methylpyridine: Similar in structure but lacks the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-3-methylpyridine is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
2-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHBXNPVQOISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516694 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-43-9 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Chloromethyl)-3-methylpyridine in the synthesis of novel anticancer agents?
A1: 2-(Chloromethyl)-3-methylpyridine serves as a crucial building block in synthesizing a series of chalcone derivatives bearing isoxazole moieties []. These derivatives were designed as potential anticancer agents. Specifically, 2-(Chloromethyl)-3-methylpyridine, derived from the drug lansoprazole (also known as lansoprazole), reacts with various aryl aldehydes to yield fluoro-containing chalcones. These chalcones are then subjected to microwave irradiation-assisted cyclization with hydroxylamine to produce the desired isoxazole-chalcone conjugates.
Q2: What are the notable findings regarding the anticancer activity of the synthesized compounds derived from 2-(Chloromethyl)-3-methylpyridine?
A2: The research highlights that the synthesized isoxazole-chalcone conjugates, derived from 2-(Chloromethyl)-3-methylpyridine, exhibited promising anticancer activity []. Specifically, compounds designated as 4h and 4i demonstrated significant potency against Leukemia RPMI-8226 and Non-Small Cell Lung Cancer HOP-92 cell lines. These findings suggest that incorporating the 2-(Chloromethyl)-3-methylpyridine moiety into the structure of these novel compounds contributes to their anticancer properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
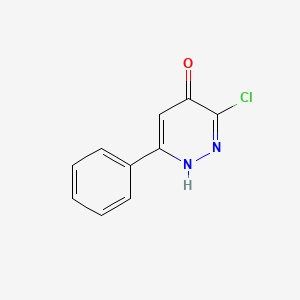
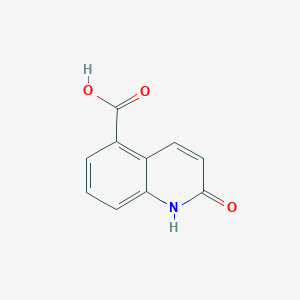
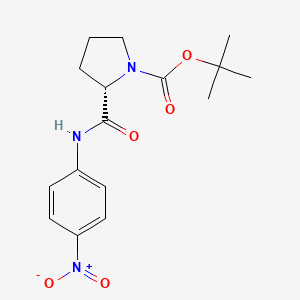
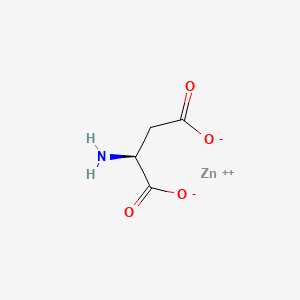

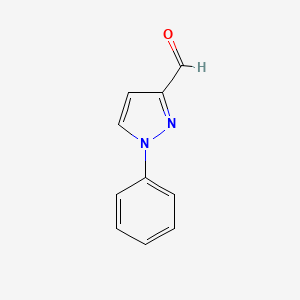
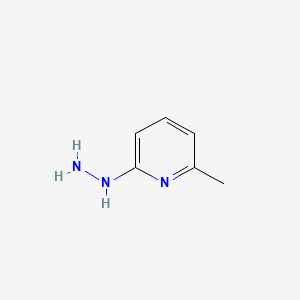
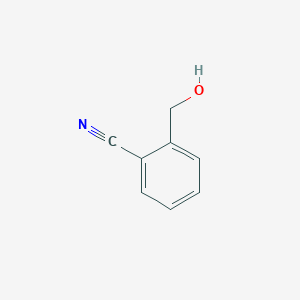
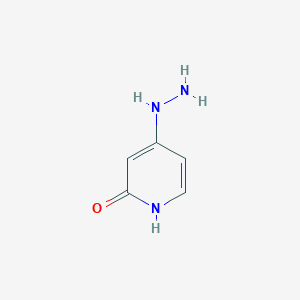
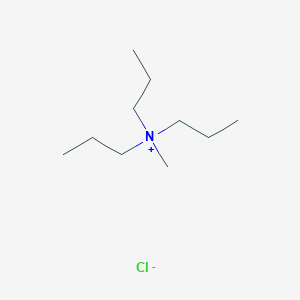
![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
